4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine

Description

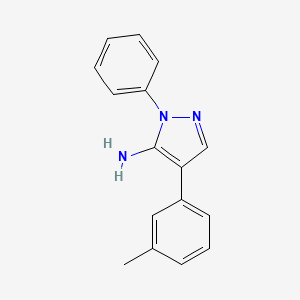

4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine is a pyrazole derivative featuring a phenyl group at the 1-position, a 3-methylphenyl substituent at the 4-position, and an amine group at the 5-position. Pyrazole derivatives are widely studied due to their applications in medicinal chemistry, catalysis, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-6-5-7-13(10-12)15-11-18-19(16(15)17)14-8-3-2-4-9-14/h2-11H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOAVNSQLUICEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666564 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine typically involves the cyclization of appropriate hydrazones with suitable aldehydes or ketones. One common method includes the reaction of 3-methylbenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a base such as sodium ethoxide to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl or methylphenyl groups using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares key structural features and properties of 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine with similar compounds:

Key Observations :

- Electronic Effects : The 3-methylphenyl group in the target compound introduces steric bulk and moderate electron-donating effects compared to methoxy-substituted analogues (e.g., 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ylamine), which exhibit stronger electron-donating properties .

- Solubility : Methoxy groups enhance solubility in polar solvents, whereas methylphenyl groups may reduce it due to hydrophobicity .

- Biological Relevance : Amine-containing pyrazoles (e.g., 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine) are often explored for CNS activity due to their ability to cross the blood-brain barrier .

Crystallographic and Hydrogen Bonding Patterns

Crystallographic data for related compounds reveal distinct packing behaviors:

- 4-[(3-Hydroxyanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (C₂₃H₁₉N₃O₂) crystallizes in a triclinic system (space group P1) with extensive hydrogen bonding between the hydroxyl and ketone groups, stabilizing the lattice .

- 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate (C₂₂H₁₇N₃O₅S) adopts a monoclinic structure, where sulfonate groups participate in C–H···O interactions .

In contrast, the target compound’s amine group is expected to form N–H···N or N–H···π hydrogen bonds, influencing its solid-state stability and solubility .

Biological Activity

4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound can be synthesized through multi-component reactions (MCRs) that combine 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various amines and aldehydes, leading to the formation of the desired pyrazole derivatives.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different derivatives against selected cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4a | Gastric Cancer NUGC | 60 |

| 4b | Liver Cancer HEPG2 | 428 |

| 4c | Breast Cancer MCF7 | 580 |

| 6a | Liver Cancer HEPG2 | 399 |

| 6b | Colon Cancer DLDI | 890 |

| 6c | All except MCF7 | 120–359 |

The compound 4c, substituted with a chloro group, showed particularly high potency against gastric cancer cells, indicating that structural modifications can significantly influence biological activity .

The mechanism behind the anticancer activity of pyrazole derivatives often involves the inhibition of key enzymes or pathways associated with tumor growth. For instance, docking studies have suggested that these compounds may effectively bind to receptors involved in cancer progression, such as prostaglandin reductase (PTGR2), thereby inhibiting their activity .

Case Studies

A notable case study involved the evaluation of several pyrazole derivatives in vitro against breast cancer cell lines (MCF-7) and normal human fibroblast cells. The study utilized an MTT assay to determine cell viability post-treatment. Results indicated that while some derivatives exhibited significant cytotoxicity towards cancer cells, they maintained high viability in normal cells, suggesting a potential for selective targeting in therapeutic applications .

Q & A

Q. Basic Research Focus

- Spectral Analysis :

- X-ray Crystallography : Resolve regiochemistry and hydrogen-bonding networks. Single-crystal studies (e.g., R factor <0.05) validate molecular geometry, as demonstrated for fluorophenyl-pyrazole derivatives .

Advanced Tip : Pair spectral data with computational NMR chemical shift predictions (e.g., using ACD/Labs or DFT) to resolve ambiguities .

How can researchers address contradictions in biological activity data for pyrazole-5-amine analogs?

Advanced Research Focus

Discrepancies in pharmacological studies (e.g., antibacterial vs. inactive results) often arise from:

- Structural Variants : Minor substituent changes (e.g., 4-fluorophenyl vs. 4-methylphenyl) alter steric/electronic profiles. Compare IC₅₀ values of 5-(4-chlorophenyl)-pyrazole derivatives with methyl-substituted analogs .

- Assay Conditions : Differences in bacterial strains (gram-positive vs. gram-negative) or solvent systems (DMSO concentration) affect bioavailability .

Methodological Solutions : - Standardize assays using CLSI guidelines.

- Perform dose-response curves with triplicate measurements.

- Cross-validate with molecular docking to confirm target binding .

What strategies improve the stability of pyrazole-5-amine derivatives under storage or experimental conditions?

Q. Basic Research Focus

- Degradation Pathways : Pyrazoles with NH₂ groups are prone to oxidation. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

- Stabilization Methods :

Advanced Insight : Use HPLC-MS to identify degradation products and refine storage protocols .

How do substituents on the phenyl rings influence the electronic properties of pyrazole-5-amines?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents increase electrophilicity at the pyrazole ring, enhancing reactivity in cross-coupling reactions .

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., 3-methylphenyl) raise HOMO energy, improving charge-transfer interactions in optoelectronic applications .

Experimental Validation : - Cyclic voltammetry to measure oxidation potentials.

- UV-Vis spectroscopy to assess π→π* transitions influenced by substituents .

What are the challenges in scaling up pyrazole-5-amine synthesis from milligram to gram quantities?

Q. Advanced Research Focus

- Byproduct Formation : At larger scales, exothermic reactions (e.g., cyclocondensation) may generate side products. Use flow chemistry to control temperature .

- Purification : Replace column chromatography with crystallization. For example, optimize solvent polarity using Hansen solubility parameters .

Case Study : Scaling 5-methyl-1-phenyl-pyrazole-4-carboxylic acid synthesis required switching from ethanol/water to acetone/hexane for recrystallization, improving yield from 60% to 85% .

How can researchers leverage interdisciplinary approaches (e.g., materials science) to expand pyrazole-5-amine applications?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.